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Compound of Interest

Compound Name: 2-Bromotoluene

Cat. No.: B146081

An In-depth Technical Guide to the Spectroscopic Data and Analysis of 2-Bromotoluene

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic profile of chemical entities is paramount for structure elucidation, purity
assessment, and quality control. This technical guide provides a comprehensive overview of
the spectroscopic data for 2-bromotoluene (o-bromotoluene), complete with experimental
protocols and a workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-bromotoluene.

'H NMR Spectroscopic Data

Solvent: CDCIs Frequency: 89.56 MHz[1]

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
7.49 m 1H Ar-H
6.87 -7.25 m 3H Ar-H
2.37 S 3H -CHs
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Solvent: CCls Frequency: 300 MHz[1]

Parameter Chemical Shift (8) ppm Coupling Constant (J) Hz
D(A) 7.139

D(B) 7.102

D(C) 6.954

D(D) 7.448

J(A.B) - 7.59
J(A,C) - 1.66
J(A,D) - 0.38
J(B,C) - 7.45
J(B,D) - 1.28
J(C,D) - 8.01
D(E) 2.38

13C NMR Spectroscopic Data

In the proton-decoupled 3C NMR spectrum of 2-bromotoluene, seven distinct signals are
expected, corresponding to the seven non-equivalent carbon atoms in the molecule.[2]

Solvent: CDCIz
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Chemical Shift (8) ppm Assignment
139.0 C-CHs

133.0 C-Br

130.6 Ar-C

128.0 Ar-C

127.4 Ar-C

125.0 Ar-C

23.0 -CHs

Infrared (IR) Spectroscopic Data

The infrared spectrum of 2-bromotoluene reveals characteristic vibrational modes of the

molecule.
Wavenumber (cm~—2) Intensity Assignment
3050 - 3020 m Aromatic C-H Stretch
2950 - 2850 m Aliphatic C-H Stretch
1580 - 1450 S Aromatic C=C Bending
1050 - 1000 s C-Br Stretch
250 - 700 s Ortho-disubstituted Benzene

Bend

Mass Spectrometry Data

The mass spectrum of 2-bromotoluene shows a molecular ion peak and characteristic
fragmentation patterns. The molecular weight of 2-bromotoluene is 171.03 g/mol .[3][4]
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miz Relative Intensity Assighment

172 45.3 [M+2]* (due to 8Br isotope)
170 46.9 [M]* (due to 7°Br isotope)
91 100 [C7H7]* (Tropylium ion)

65 23.8 [CsHs]*+

63 11.7 [CsH3]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2-bromotoluene is dissolved in a deuterated solvent,
typically chloroform-d (CDCIs) or carbon tetrachloride (CCla).[1]

¢ Instrumentation: *H and 13C NMR spectra are recorded on an NMR spectrometer, for
instance, a 400 MHz instrument.[5]

o Data Acquisition:

o For 'H NMR, the spectrum is acquired at room temperature. Chemical shifts are reported
in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

o For 3C NMR, the spectrum is typically acquired with proton decoupling to simplify the
spectrum by removing C-H splitting.[2][6] Chemical shifts are referenced to the solvent
peak.[5]

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 2-bromotoluene, the spectrum is often
obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[7]
Alternatively, the sample can be analyzed as a neat liquid using a capillary cell.[8]
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 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.[9]

o Data Acquisition: The spectrometer passes a beam of infrared radiation through the sample
and measures the amount of radiation absorbed at each frequency. The resulting spectrum
is a plot of absorbance or transmittance versus wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction: The 2-bromotoluene sample is introduced into the mass spectrometer,
often via direct injection or after separation by gas chromatography (GC-MS).[4]

« lonization: Electron lonization (El) is a common method used for volatile compounds like 2-
bromotoluene.[4] In this process, the sample is bombarded with a high-energy electron
beam, causing the molecules to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier detects the separated ions, and the signal is processed to
generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow and Logical
Relationships

The following diagrams illustrate the general workflow for spectroscopic data analysis and the
logical process for identifying 2-bromotoluene from its spectra.
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Caption: General workflow for spectroscopic data analysis.
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Caption: Logical process for the structural elucidation of 2-bromotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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